Cas no 174279-85-7 (5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one)
![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one structure](https://ja.kuujia.com/scimg/cas/174279-85-7x500.png)
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 5-amino-6-nitroso-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 5-amino-6-nitroso-7H-thiazolo[3,2-a]pyrimidin-7-one
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- インチ: 1S/C6H4N4O2S/c7-4-3(9-12)5(11)8-6-10(4)1-2-13-6/h1-2H,7H2
- InChIKey: ZBBPEXXRPAKJLT-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C1=NC(C(=C2N)N=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 384
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 113
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI83637-1g |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
174279-85-7 | >90% | 1g |
$1313.00 | 2024-01-03 | |
A2B Chem LLC | AI83637-1mg |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
174279-85-7 | >90% | 1mg |
$202.00 | 2024-01-03 | |
A2B Chem LLC | AI83637-5mg |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
174279-85-7 | >90% | 5mg |
$215.00 | 2024-01-03 | |
A2B Chem LLC | AI83637-500mg |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
174279-85-7 | >90% | 500mg |
$729.00 | 2024-01-03 | |
A2B Chem LLC | AI83637-10mg |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
174279-85-7 | >90% | 10mg |
$241.00 | 2024-01-03 |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-oneに関する追加情報
Research Brief on 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS: 174279-85-7)
The compound 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS: 174279-85-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a versatile scaffold for the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. Its nitroso and amino functional groups contribute to its reactivity, making it a promising candidate for covalent modification of biological targets. Computational and experimental analyses suggest that this compound exhibits high binding affinity for proteins such as kinases and phosphodiesterases, which are critical in signal transduction.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one showed potent inhibitory effects against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK6, which are implicated in cancer cell proliferation. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of these kinases, providing a structural basis for further optimization.
Another area of interest is the compound's potential as an anti-inflammatory agent. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one derivatives effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism was attributed to the modulation of NF-κB signaling, a pathway central to inflammatory responses.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advances in prodrug strategies and formulation technologies may offer solutions to these limitations, as suggested by a 2023 review in Advanced Drug Delivery Reviews.
In conclusion, 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one represents a compelling case study in the intersection of chemical synthesis and biological application. Its dual potential as an anticancer and anti-inflammatory agent underscores the importance of continued research into its derivatives and mechanisms of action. Future studies should focus on optimizing its pharmacokinetic properties and validating its efficacy in preclinical models to pave the way for clinical development.
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